molecular formula C9H18N4O4 B611184 t-Boc-Aminooxy-PEG1-azide CAS No. 2100306-67-8

t-Boc-Aminooxy-PEG1-azide

Cat. No.: B611184
CAS No.: 2100306-67-8
M. Wt: 246.27
InChI Key: YVONOAOFYIVAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-Aminooxy-PEG1-azide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group and a Boc-protected aminooxy group, making it a versatile reagent in click chemistry and bio-conjugation applications .

Mechanism of Action

Target of Action

t-Boc-Aminooxy-PEG1-azide is a PEG linker containing an azide group and Boc-protected aminoxy (NHO) group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These groups can react with the azide group of the compound via Click Chemistry .

Mode of Action

The azide group in this compound reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction designed for the efficient and specific conjugation of molecular entities . The Boc group in the compound can be deprotected under mild acidic conditions to free the amine .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of a stable triazole linkage with target molecules containing alkyne, BCN, or DBCO groups . This can lead to the modification of these target molecules, potentially altering their function or interaction with other molecules.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to free the amine . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content .

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-Aminooxy-PEG1-azide can be synthesized through a series of chemical reactions involving the protection and functionalization of aminooxy and azide groups. The synthesis typically involves the following steps:

    Protection of the aminooxy group: The aminooxy group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    Introduction of the azide group: The azide group is introduced through nucleophilic substitution reactions, often using sodium azide as the reagent.

    PEGylation: The polyethylene glycol (PEG) chain is attached to the protected aminooxy group through etherification or esterification reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG1-azide undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

    Deprotection Reactions: The Boc group can be removed under mild acidic conditions to free the aminooxy group.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and is performed under mild conditions.

    Deprotection: Boc group removal is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.

Major Products Formed

    CuAAC Reaction: Forms 1,2,3-triazole-linked products.

    SPAAC Reaction: Forms triazole-linked products without the need for a catalyst.

    Deprotection: Yields free aminooxy-PEG1-azide.

Scientific Research Applications

t-Boc-Aminooxy-PEG1-azide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins via the ubiquitin-proteasome system.

    Biology: Employed in bio-conjugation techniques to attach biomolecules, such as proteins and nucleic acids, to various surfaces or other biomolecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of diagnostic tools and biosensors.

Comparison with Similar Compounds

Similar Compounds

    Aminooxy-PEG1-azide: Lacks the Boc protection, making it more reactive but less stable.

    Azido-PEG3-t-butyl ester: Contains a longer PEG chain and a t-butyl ester group, offering different solubility and reactivity properties.

    Aminooxy-PEG3-azide: Features a longer PEG chain and lacks Boc protection, providing different reactivity and solubility characteristics.

Uniqueness

t-Boc-Aminooxy-PEG1-azide is unique due to its combination of a Boc-protected aminooxy group and an azide group, making it a versatile reagent for click chemistry and bio-conjugation applications. The PEG chain enhances its solubility and biocompatibility, making it suitable for various scientific research applications .

Properties

IUPAC Name

tert-butyl N-[2-(2-azidoethoxy)ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O4/c1-9(2,3)17-8(14)12-16-7-6-15-5-4-11-13-10/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVONOAOFYIVAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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